molecular formula C23H23ClN4O3 B4913820 2-{3-[3-(acetylamino)-4-ethylphenyl]-6-oxopyridazin-1(6H)-yl}-N-(2-chloro-6-methylphenyl)acetamide

2-{3-[3-(acetylamino)-4-ethylphenyl]-6-oxopyridazin-1(6H)-yl}-N-(2-chloro-6-methylphenyl)acetamide

Cat. No.: B4913820
M. Wt: 438.9 g/mol
InChI Key: GJPLKLLVBQHEBV-UHFFFAOYSA-N
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Description

2-{3-[3-(acetylamino)-4-ethylphenyl]-6-oxopyridazin-1(6H)-yl}-N-(2-chloro-6-methylphenyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyridazinone core, which is known for its biological activity and versatility in chemical synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-[3-(acetylamino)-4-ethylphenyl]-6-oxopyridazin-1(6H)-yl}-N-(2-chloro-6-methylphenyl)acetamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction conditions (temperature, pressure, solvents), and employing continuous flow chemistry techniques to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

2-{3-[3-(acetylamino)-4-ethylphenyl]-6-oxopyridazin-1(6H)-yl}-N-(2-chloro-6-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones to alcohols.

    Substitution: Nucleophilic substitution reactions can replace the chloro group with other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of amides or thioethers.

Scientific Research Applications

2-{3-[3-(acetylamino)-4-ethylphenyl]-6-oxopyridazin-1(6H)-yl}-N-(2-chloro-6-methylphenyl)acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{3-[3-(acetylamino)-4-ethylphenyl]-6-oxopyridazin-1(6H)-yl}-N-(2-chloro-6-methylphenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{3-[3-(acetylamino)-4-ethylphenyl]-6-oxopyridazin-1(6H)-yl}-N-(2-chloro-6-methylphenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for targeted interactions with molecular targets, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

2-[3-(3-acetamido-4-ethylphenyl)-6-oxopyridazin-1-yl]-N-(2-chloro-6-methylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23ClN4O3/c1-4-16-8-9-17(12-20(16)25-15(3)29)19-10-11-22(31)28(27-19)13-21(30)26-23-14(2)6-5-7-18(23)24/h5-12H,4,13H2,1-3H3,(H,25,29)(H,26,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJPLKLLVBQHEBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=C(C=CC=C3Cl)C)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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